molecular formula C11H17Cl2FN2 B1143240 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride CAS No. 169452-20-4

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Cat. No.: B1143240
CAS No.: 169452-20-4
M. Wt: 267.1704832
InChI Key:
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Description

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a 3-fluorobenzyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Scientific Research Applications

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a 3-fluorobenzyl halide and the pyrrolidine ring.

    Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction involving an appropriate amine precursor and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Inhibiting Enzymes: Blocking enzyme activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-benzyl)-piperazine dihydrochloride
  • 1-(3-Fluoro-benzyl)-[1,4]diazepane dihydrochloride

Uniqueness

1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a 3-fluorobenzyl group. These features contribute to its distinct chemical properties and potential biological activities, differentiating it from other similar compounds.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEMQTUYEIOTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697955
Record name 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169452-20-4
Record name 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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